molecular formula C16H12BrFN2O2S B2710274 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide CAS No. 895781-51-8

5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide

Cat. No.: B2710274
CAS No.: 895781-51-8
M. Wt: 395.25
InChI Key: DRDGAKFCORUZED-UHFFFAOYSA-N
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Description

5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The furan ring can be introduced through a subsequent coupling reaction. The final step involves the bromination of the compound to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and bromination steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The fluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: This compound also features a thiazole ring and a bromine atom, but differs in the presence of a methoxy group and a benzohydrazide moiety.

    4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: This compound contains a fluorophenyl group and a thiosemicarbazide moiety, but lacks the furan ring present in 5-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}furan-2-carboxamide.

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, a thiazole ring, and a fluorophenyl group. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2S/c17-14-5-4-13(22-14)15(21)19-7-6-12-9-23-16(20-12)10-2-1-3-11(18)8-10/h1-5,8-9H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDGAKFCORUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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